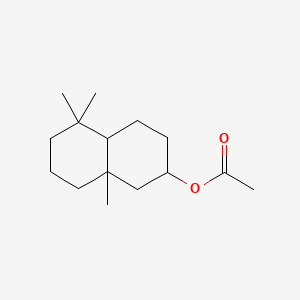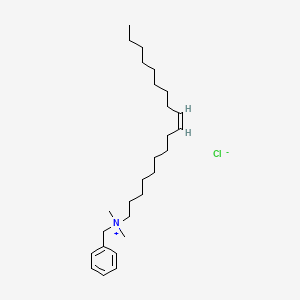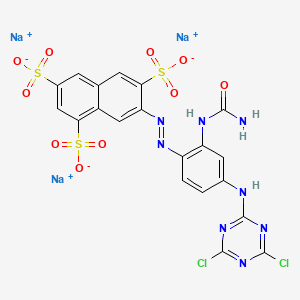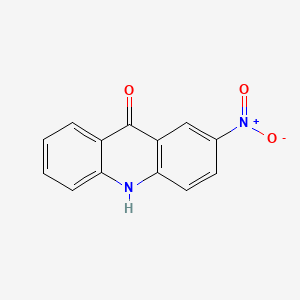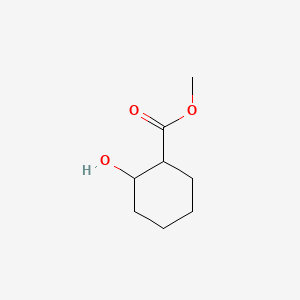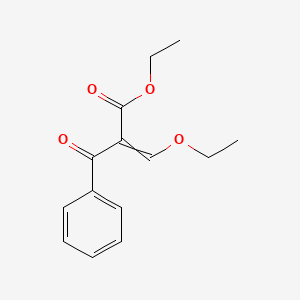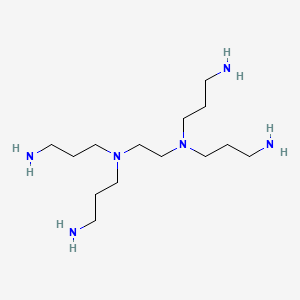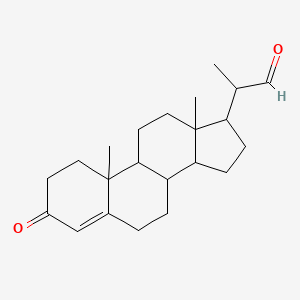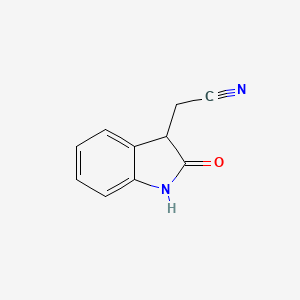
1H-Indole-3-acetonitrile, 2,3-dihydro-2-oxo-
Übersicht
Beschreibung
“1H-Indole-3-acetonitrile, 2,3-dihydro-2-oxo-” is a chemical compound with the molecular formula C10H8N2O2 . It is also known by other names such as “(3S)-2,3-Dihydro-3-hydroxy-2-oxo-1H-indole-3-acetonitrile” and “2-[(3S)-3-Hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl]acetonitrile” among others .
Synthesis Analysis
The synthesis of 2,3-dihydroindole derivatives has been explored in various studies. One approach involves the use of boron hydrides for the reduction of functional groups in the 2-oxindole and 2-chloroindole molecules . Another method involves a [Cp*RhCl2]2-catalyzed formal [3 + 2] cycloaddition between isocyanates and indoles with electron-deficient alkenes .Molecular Structure Analysis
The molecular structure of “1H-Indole-3-acetonitrile, 2,3-dihydro-2-oxo-” includes a 1H-indole ring attached to an acetonitrile group . The compound has a molecular weight of 188.18 g/mol . The InChI representation of the molecule is “InChI=1S/C10H8N2O2/c11-6-5-10(14)7-3-1-2-4-8(7)12-9(10)13/h1-4,14H,5H2,(H,12,13)/t10-/m0/s1” and the canonical SMILES representation is "C1=CC=C2C(=C1)C(C(=O)N2)(CC#N)O" .Physical And Chemical Properties Analysis
The compound has a molecular weight of 188.18 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 3 . The XLogP3-AA value, which is a measure of the compound’s lipophilicity, is 0.3 .Wissenschaftliche Forschungsanwendungen
Application in Phytochemistry
- Summary of Application: The compound has been found in the leaves of the plant Stixis suaveolens . This plant has been used to cure liver and bile diseases by minor ethnics in North-West Vietnam .
- Methods of Application: The compound was isolated from the methanol extract of the Stixis suaveolens leaves using various chromatographic methods .
- Results or Outcomes: This is the first report of these compounds from Stixis suaveolens .
Application in Organic Synthesis
- Summary of Application: Indoles are some of the most versatile and common nitrogen-based heterocyclic scaffolds and are frequently used in the synthesis of various organic compounds .
- Methods of Application: The synthesis of indole derivatives has been achieved by the incorporation of multiple fused heterocyclic scaffolds .
- Results or Outcomes: The last decade has witnessed considerable activity towards the synthesis of indole derivatives .
Application in Anticancer Research
- Summary of Application: The compound has potential as an anticancer immunomodulator .
- Methods of Application: The compound can be used as a tryptophan dioxygenase inhibitor .
- Results or Outcomes: The compound shows potential as a pyridyl-ethenyl-indole, which could have anticancer properties .
Application in Antibacterial Research
- Summary of Application: The compound has been found to have antibacterial activity .
- Methods of Application: The compound reduces biofilm formation by E. coli and P. aeruginosa when used at a concentration of 100 µg/ml .
- Results or Outcomes: The levels of indole-3-acetonitrile are increased in P. brassicae-infected cabbage roots .
Application in HIV Research
- Summary of Application: Indolyl and oxochromenyl xanthenone derivatives have been reported as potential anti-HIV-1 agents .
- Methods of Application: Molecular docking studies have been performed for these novel indolyl and oxochromenyl xanthenone derivatives .
- Results or Outcomes: The results of these studies suggest potential anti-HIV-1 activity .
Application in Neurological Research
- Summary of Application: The compound has potential as a Kv7/KCNQ potassium channel activator .
- Methods of Application: The compound can be used in neurological research as a potential activator of Kv7/KCNQ potassium channels .
- Results or Outcomes: The compound shows potential as a Kv7/KCNQ potassium channel activator, which could have implications in neurological research .
Application in Bioconversion
- Summary of Application: The compound has been used in the bioconversion of the cyano-containing neonicotinoid insecticides acetamiprid and thiacloprid .
- Methods of Application: The N2-fixing bacterium Ensifer meliloti CGMCC 7333 has been reported to degrade these insecticides using a nitrile hydratase (NHase) .
- Results or Outcomes: E. meliloti shows high NHase activity without forming a byproduct carboxylic acid, and its tolerance of dichloromethane and hexane increases its potential for application in the green biosynthesis of high-value amide compounds .
Application in Multicomponent Reactions
- Summary of Application: Indoles have been used in multicomponent reactions for the synthesis of various heterocyclic compounds .
- Methods of Application: The last decade has witnessed considerable activity towards the synthesis of indole derivatives due to the possibilities for the design of polycyclic structures by the incorporation of multiple fused heterocyclic scaffolds .
- Results or Outcomes: The synthesis of indole derivatives has been achieved by the incorporation of multiple fused heterocyclic scaffolds .
Application in Electroluminescence
- Summary of Application: The compound has been used in the synthesis of donor–π–acceptor fluorophores .
- Methods of Application: The compound has been synthesized and studied for its optical, thermal, and electroluminescence properties .
- Results or Outcomes: The compound shows potential as a component in the synthesis of electroluminescent materials .
Application in Green Biosynthesis
- Summary of Application: The compound has been used in the bioconversion of the cyano-containing neonicotinoid insecticides acetamiprid and thiacloprid .
- Methods of Application: The N2-fixing bacterium Ensifer meliloti CGMCC 7333 has been reported to degrade these insecticides using a nitrile hydratase (NHase) .
- Results or Outcomes: E. meliloti shows high NHase activity without forming a byproduct carboxylic acid, and its tolerance of dichloromethane and hexane increases its potential for application in the green biosynthesis of high-value amide compounds .
Application in Heterocyclic Synthesis
- Summary of Application: Indoles have been used in multicomponent reactions for the synthesis of various heterocyclic compounds .
- Methods of Application: The last decade has witnessed considerable activity towards the synthesis of indole derivatives due to the possibilities for the design of polycyclic structures by the incorporation of multiple fused heterocyclic scaffolds .
- Results or Outcomes: The synthesis of indole derivatives has been achieved by the incorporation of multiple fused heterocyclic scaffolds .
Application in Electroluminescent Materials
- Summary of Application: The compound has been used in the synthesis of donor–π–acceptor fluorophores .
- Methods of Application: The compound has been synthesized and studied for its optical, thermal, and electroluminescence properties .
- Results or Outcomes: The compound shows potential as a component in the synthesis of electroluminescent materials .
Zukünftige Richtungen
The future directions for the study and application of “1H-Indole-3-acetonitrile, 2,3-dihydro-2-oxo-” and its derivatives could involve further exploration of their synthesis methods and biological activities. Given their diverse biological activities, these compounds could be potential candidates for drug development .
Eigenschaften
IUPAC Name |
2-(2-oxo-1,3-dihydroindol-3-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c11-6-5-8-7-3-1-2-4-9(7)12-10(8)13/h1-4,8H,5H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGYKSFCCBATMSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C(=O)N2)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001264677 | |
| Record name | 2,3-Dihydro-2-oxo-1H-indole-3-acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001264677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Indole-3-acetonitrile, 2,3-dihydro-2-oxo- | |
CAS RN |
54744-66-0 | |
| Record name | 2,3-Dihydro-2-oxo-1H-indole-3-acetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54744-66-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Indole-3-acetonitrile, 2,3-dihydro-2-oxo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054744660 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 54744-66-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113188 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,3-Dihydro-2-oxo-1H-indole-3-acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001264677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2(3H)-OXO-3-INDOLEACETONITRILE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



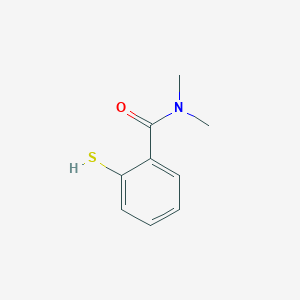
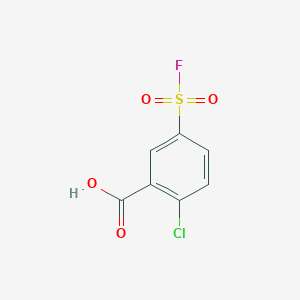
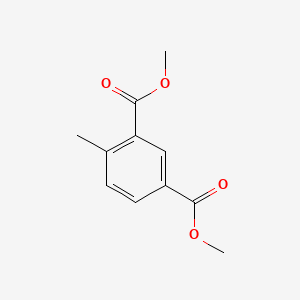
![Trisodium 1-amino-4-[3-[[4-chloro-6-(3-sulphonatoanilino)-1,3,5-triazin-2-yl]amino]-4-sulphonatoanilino]-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate](/img/structure/B1607113.png)
